(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Description

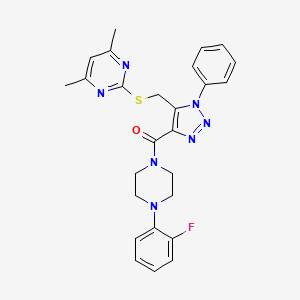

The compound “(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” (hereafter referred to as Compound X) is a structurally complex molecule integrating multiple pharmacophores. Its core structure comprises:

- A 1,2,3-triazole ring substituted with a phenyl group at position 1 and a thioether-linked 4,6-dimethylpyrimidin-2-yl group at position 3.

- A piperazine moiety functionalized with a 2-fluorophenyl group at position 2.

- A methanone bridge connecting the triazole and piperazine units.

The triazole and pyrimidine motifs are common in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions, while the fluorinated aryl group on piperazine may enhance metabolic stability and target affinity . Synthetic routes for analogous compounds typically involve coupling reactions between halogenated intermediates and heterocyclic thiols or amines under basic conditions, as seen in related piperazine-triazole conjugates .

Properties

IUPAC Name |

[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7OS/c1-18-16-19(2)29-26(28-18)36-17-23-24(30-31-34(23)20-8-4-3-5-9-20)25(35)33-14-12-32(13-15-33)22-11-7-6-10-21(22)27/h3-11,16H,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWGLVODJAUNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its targets (potentially protein kinases) and inhibit their function. This inhibition could lead to changes in cell growth, differentiation, migration, and metabolism.

Biological Activity

The compound (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , with a molecular formula of and a molecular weight of 442.5 g/mol, is a complex organic molecule featuring multiple functional groups. Its structural components include a triazole ring, a piperazine moiety, and a pyrimidine derivative, which collectively contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural diversity of this compound is significant for its biological activity. The presence of the triazole and pyrimidine rings is notable as these moieties are associated with various pharmacological properties:

| Structural Feature | Description |

|---|---|

| Triazole Ring | Known for anti-cancer and anti-inflammatory activities. |

| Pyrimidine Moiety | Often exhibits antimicrobial and antiviral properties. |

| Piperazine Group | Associated with neuroactive effects and potential anxiolytic properties. |

Anticancer Properties

Research indicates that compounds containing triazole scaffolds exhibit significant anticancer activities. For instance, derivatives of triazole have been shown to inhibit proliferation in various cancer cell lines:

- Efficacy against A549 cells : Studies have demonstrated that triazole derivatives can effectively induce apoptosis in lung cancer cells (A549), with IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to mitochondrial depolarization and subsequent apoptosis .

- Cell Cycle Arrest : Certain triazole derivatives have been reported to cause cell cycle arrest in cancer cells, preventing further proliferation.

- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer cell survival pathways, such as PARP or HDACs .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Study on Triazole Derivatives : A series of novel triazole derivatives were synthesized and evaluated for cytotoxicity against multiple human cancer cell lines. One derivative exhibited an IC50 value of 0.23 μM against A549 cells, indicating potent anticancer activity .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with certain triazole derivatives resulted in increased apoptosis rates in MGC-803 cells, confirming their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Quinoline ring | Antimalarial |

| 1H-Pyrazole Derivatives | Pyrazole ring | Anticancer |

| 2-Aminobenzothiazoles | Benzothiazole ring | Antimicrobial |

| (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyltriazol-4-yl)(piperazin-1-yl)methanone | Triazole + Piperazine + Pyrimidine | Anticancer, Neuroactive |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X , we compare it with structurally and functionally related molecules described in recent literature. Key analogs include piperazine-linked heterocycles, triazole derivatives, and fluorophenyl-containing compounds (Table 1).

Table 1: Structural and Functional Comparison of Compound X with Analogs

Note: Specific bioactivity data for Compound X is unavailable in the provided evidence. Inferences are drawn from structural analogs.

Key Observations

Heterocyclic Core Variations: Replacing the 1,2,3-triazole in Compound X with a tetrazole (as in 7a–x) or pyrazolo-pyrimidine (as in Example 76) alters electronic properties and binding kinetics. The pyrimidine-thioether group in Compound X may confer improved lipophilicity compared to sulfonyl or morpholine substituents in analogs .

Piperazine Substituents: The 2-fluorophenyl group in Compound X likely enhances metabolic stability over non-fluorinated aryl groups (e.g., phenylsulfonyl in 7a–x) due to reduced oxidative degradation . 4-Methylpiperazine in w3 () offers basicity that could influence solubility and cellular uptake, whereas the 2-fluorophenyl group in Compound X may prioritize target specificity .

Synthesis and Characterization :

- Compound X likely employs coupling strategies similar to w3 (), where halogenated intermediates react with thiols or amines under Pd catalysis .

- Structural characterization of such compounds typically relies on X-ray crystallography (using SHELX programs ) and mass spectrometry (e.g., Example 76 with MS data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.